5-Chlorothiazolo[5,4-b]pyridin-2-amine
Description
Contextual Significance of Thiazolopyridine Scaffolds in Drug Discovery and Development
The thiazolopyridine scaffold, the core structure of 5-Chlorothiazolo[5,4-b]pyridin-2-amine, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, a versatility that stems in part from its structural mimicry of naturally occurring purine (B94841) bases. The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a bicyclic system with a unique distribution of electrons and potential for forming various non-covalent interactions with proteins and enzymes. tandfonline.com
Thiazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across multiple therapeutic areas. tandfonline.comnih.gov These activities are summarized in the table below.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiviral | Virology |
| Antitubercular | Infectious Diseases |
| Kinase Inhibition (e.g., PI3K, c-KIT) | Oncology, Inflammatory Diseases |
| DNA Gyrase B Inhibition | Infectious Diseases |
This table summarizes the diverse biological activities reported for various thiazolopyridine derivatives. nih.govresearchgate.netnih.govnih.gov
The development of potent and selective inhibitors for enzymes like phosphoinositide 3-kinase (PI3K) and c-KIT highlights the therapeutic potential of this scaffold. nih.govnih.gov For instance, certain thiazolo[5,4-b]pyridine (B1319707) derivatives have shown potent inhibitory activity against PI3Kα, an enzyme often implicated in cancer cell growth. nih.gov Others have been developed as inhibitors of c-KIT mutants that are resistant to existing therapies like imatinib (B729), offering potential solutions for overcoming drug resistance in gastrointestinal stromal tumors (GIST). nih.gov
Historical Perspective of Halogenated Thiazolopyridine Derivatives in Pharmaceutical Science
The incorporation of halogen atoms, such as chlorine, into drug candidates is a well-established strategy in pharmaceutical chemistry. pharmaexcipients.com Halogens can significantly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. These modifications can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its target. pharmaexcipients.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLUBJCLSIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401393 | |
| Record name | 5-chlorothiazolo[5,4-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31784-71-1 | |
| Record name | 5-Chlorothiazolo[5,4-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31784-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chlorothiazolo[5,4-b]pyridin-2-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20401393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Advanced Synthetic Methodologies for 5 Chlorothiazolo 5,4 B Pyridin 2 Amine and Its Analogues
Cyclocondensation Approaches for Thiazolopyridine Core Formation
The construction of the thiazolo[5,4-b]pyridine (B1319707) skeleton is a critical step in the synthesis of the target compound. Various cyclocondensation strategies have been developed to efficiently form the fused thiazole (B1198619) ring onto a pyridine (B92270) precursor.
Utilization of Halogenated Pyridine Precursors
A prevalent and effective strategy for the synthesis of the thiazolo[5,4-b]pyridine core involves the use of appropriately substituted halogenated pyridines. These precursors offer reactive sites for nucleophilic substitution and subsequent cyclization to form the fused thiazole ring.
A notable example is the synthesis of thiazolo[5,4-b]pyridine analogues starting from the commercially available and inexpensive 2,4-dichloro-3-nitropyridine (B57353). nih.gov This multi-step synthesis begins with a selective nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyridine ring. For instance, reaction with morpholine (B109124) in the presence of a base like triethylamine (B128534) in an appropriate solvent such as tetrahydrofuran (B95107) at low temperatures can selectively yield the 4-morpholinyl-2-chloro-3-nitropyridine derivative. nih.gov This selectivity is attributed to the higher reactivity of the C4 position towards nucleophilic attack.
The subsequent introduction of a sulfur-containing functionality is then achieved by reacting the remaining chloro-substituent with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetic acid at elevated temperatures. This step yields the corresponding 2-thiocyanato intermediate. The final cyclization to form the thiazolo[5,4-b]pyridine ring is accomplished through the reduction of the nitro group, typically with a reducing agent like iron powder in acetic acid. The in-situ generated amino group then undergoes intramolecular cyclization with the thiocyanate group to furnish the 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold. nih.gov
Another approach involves a one-step synthesis of thiazolo[5,4-b]pyridines from an appropriately substituted chloronitropyridine and a thioamide or thiourea. researchgate.net This method allows for the preparation of a variety of derivatives bearing different substituents at the 2-position of the thiazole ring.
| Starting Material | Reagents | Key Steps | Product | Ref |
| 2,4-dichloro-3-nitropyridine | 1. Morpholine, TEA, THF2. KSCN, HOAc3. Fe, HOAc | Selective SNAr, Thiocyanation, Reductive cyclization | 7-morpholinothiazolo[5,4-b]pyridin-2-amine | nih.gov |
| Substituted chloronitropyridine | Thiourea or Thioamide | One-step cyclocondensation | 2-Substituted thiazolo[5,4-b]pyridines | researchgate.net |
Copper-Catalyzed Thiazole Ring Annulation Reactions
Copper-catalyzed reactions have emerged as powerful tools in the synthesis of heterocyclic compounds, offering mild and efficient pathways for ring formation. While specific examples for the direct copper-catalyzed synthesis of 5-Chlorothiazolo[5,4-b]pyridin-2-amine are not extensively documented, the principles of copper-catalyzed thiazole annulation on pyridine rings are well-established and can be applied to the synthesis of this scaffold.
Generally, these reactions involve the coupling of a suitably functionalized pyridine precursor with a thiazole synthon or its components, facilitated by a copper catalyst. For instance, a copper(I)-mediated cyclization of aryliminodithiazoles has been reported to furnish thiazolo[5,4-b]pyridines. nih.gov This suggests a potential route where a substituted aminopyridine could be transformed into a precursor amenable to copper-catalyzed intramolecular cyclization to form the thiazole ring.
The development of heterogeneous copper-catalyzed cascade three-component reactions also presents a promising strategy. Such a reaction could potentially involve a halogenated aminopyridine, a source of the C2-N2 fragment of the thiazole ring (like an isothiocyanate or a related compound), and a sulfur source, all brought together in a one-pot synthesis mediated by a copper catalyst.
Thiourea-Mediated Cyclization Protocols for Thiazole Integration
Thiourea and its derivatives are fundamental reagents in the synthesis of 2-aminothiazoles due to their inherent N-C-S framework. In the context of thiazolo[5,4-b]pyridine synthesis, thiourea-mediated cyclization is a robust and widely employed strategy.
This approach typically involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with an isothiocyanate. The initial step is the formation of a pyridylthiourea intermediate. Subsequent intramolecular cyclization, often promoted by heat or a basic medium, leads to the formation of the 2-aminothiazolo[5,4-b]pyridine ring system. The chlorine atom on the pyridine ring acts as a leaving group in this cyclization step.
A one-step process for the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, a related heterocyclic system, has been achieved by the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates. researchgate.net This mild reaction accommodates a variety of functionalized isothiocyanates and proceeds in good to excellent yields, highlighting the utility of this methodology for constructing fused 2-aminothiazole (B372263) systems. A similar strategy can be envisioned for the synthesis of this compound starting from a 3-amino-2,5-dichloropyridine (B19286) precursor.
The synthesis of 2-aminothiazolo[5,4-b]pyridines has also been achieved via the acid-catalyzed cyclization of 2-hydroxy-3-thioureidopyridine, which is prepared from the reaction of 2-hydroxy-3-aminopyridine with isothiocyanates. researchgate.net
| Pyridine Precursor | Reagent | Key Intermediate | Product | Ref |
| 3-Amino-2-chloropyridine derivative | Isothiocyanate | Pyridylthiourea | 2-Aminothiazolo[5,4-b]pyridine derivative | researchgate.net |
| 2,4-dichloro-3-nitropyridine | KSCN | 2-thiocyanato-3-nitropyridine derivative | 2-Aminothiazolo[5,4-b]pyridine derivative (after reduction) | nih.gov |
Strategies for Functional Group Introduction and Derivatization
The introduction of specific functional groups, such as the chlorine at the C5 position and the amine at the C2 position, can be achieved either by using appropriately substituted starting materials or by functionalizing a pre-formed thiazolopyridine core.
Late-Stage Chlorination of Preformed Thiazolopyridines
While many synthetic routes to this compound utilize starting materials that already contain the chloro substituent, late-stage chlorination of a preformed thiazolo[5,4-b]pyridin-2-amine offers an alternative strategy. This approach can be particularly useful for creating analogues with diverse substitution patterns on the pyridine ring.
Direct electrophilic chlorination of the thiazolo[5,4-b]pyridine ring system can be challenging due to the electron-deficient nature of the pyridine ring and the potential for reaction at multiple sites. However, studies on the electrophilic halogenation of the related thiazolo[5,4-d]thiazole (B1587360) ring system have shown that direct chlorination is possible using reagents like trichloroisocyanuric acid (TCICA). udayton.edu This suggests that under carefully controlled conditions, direct chlorination of a thiazolo[5,4-b]pyridin-2-amine could potentially lead to the desired 5-chloro derivative. The regioselectivity of such a reaction would be a critical factor to control.
An alternative to direct chlorination is the use of a Sandmeyer-type reaction. If a 5-aminothiazolo[5,4-b]pyridin-2-amine derivative could be synthesized, the amino group at the C5 position could be converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst. nih.gov The Sandmeyer reaction is a well-established method for introducing halogens onto aromatic and heteroaromatic rings.
| Precursor | Reagent | Method | Potential Product |
| Thiazolo[5,4-b]pyridin-2-amine | Trichloroisocyanuric acid (TCICA) | Electrophilic Aromatic Substitution | This compound |
| 5-Aminothiazolo[5,4-b]pyridin-2-amine | 1. NaNO2, HCl2. CuCl | Sandmeyer Reaction | This compound |
Nucleophilic Aromatic Substitution Reactions at C5 and C2 Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring in the synthesis of this compound and its analogues.
As previously mentioned in section 2.1.1, the synthesis starting from 2,4-dichloro-3-nitropyridine utilizes a selective SNAr reaction at the C4 position. nih.gov This highlights the differential reactivity of the halogen substituents on the pyridine ring, which can be exploited for selective functionalization. The chloro group at the C5 position of the target molecule is generally less reactive towards nucleophilic substitution compared to a chloro group at the C2 or C4 position, due to the electronic properties of the pyridine ring. However, under forcing conditions or with highly activated substrates, substitution at C5 could be achieved.
Nucleophilic substitution at the C2 position of the preformed this compound is generally not feasible as the amino group is a poor leaving group. However, the 2-amino group can be modified. For instance, it can be diazotized and replaced by other functional groups via a Sandmeyer-type reaction. Alternatively, if a 2-chloro-5-chlorothiazolo[5,4-b]pyridine derivative were synthesized, the 2-chloro group would be susceptible to nucleophilic substitution by various amines to generate a library of 2-amino substituted analogues.
| Substrate | Nucleophile | Position of Substitution | Product | Ref |
| 2,4-dichloro-3-nitropyridine | Morpholine | C4 | 2-chloro-4-morpholino-3-nitropyridine | nih.gov |
| 2,4-dichloro-3-nitropyridine | Potassium Thiocyanate | C2 | 4-substituted-2-thiocyanato-3-nitropyridine | nih.gov |
Amine Functionalization and Amidation Techniques
The 2-amino group of the this compound scaffold is a critical handle for molecular elaboration, allowing for the introduction of a wide range of substituents to modulate biological activity, selectivity, and pharmacokinetic properties. The nucleophilicity of this exocyclic amine enables various functionalization reactions, with amidation and related coupling techniques being particularly prominent in drug discovery programs. nih.govnih.gov
The reactivity of the 2-amino group on the thiazolopyridine ring is analogous to that of the well-studied 2-aminobenzothiazole (B30445) system. nih.gov This allows for the application of a broad portfolio of established synthetic protocols. Common functionalization strategies include acylation, sulfonylation, and coupling with carboxylic acids to form amides.
Acylation and Amide Bond Formation: Direct acylation of the 2-amino group can be achieved using acyl chlorides or acid anhydrides under basic conditions. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine introduces a reactive chloroacetylamino side chain, which can be further functionalized through nucleophilic substitution.
More sophisticated amide bond formations, which are central to medicinal chemistry, are typically accomplished using a variety of coupling reagents that activate the carboxylic acid partner. hepatochem.com This approach is widely used in the synthesis of kinase inhibitors, where specific amide side chains are installed to interact with target proteins. nih.govnih.gov The general process involves the reaction of the amine with a carboxylic acid in the presence of a coupling agent and often an additive to suppress side reactions and racemization.
A variety of modern coupling reagents are available, each with specific advantages regarding reactivity, cost, and ease of purification.
Interactive Table of Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Potent dehydrating agent; requires an additive like HOBt to suppress racemization. |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, making purification of the product easier. |
| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, particularly for hindered amino acids. |
| Aminium/Uronium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very effective for difficult couplings; forms a highly reactive activated ester. |
These techniques have been successfully applied to generate extensive libraries of thiazolo[5,4-b]pyridine derivatives. For example, in the development of c-KIT inhibitors, amide formation was a key step to couple the core scaffold with various carboxylic acids. nih.gov Similarly, the synthesis of potent EGFR-TK inhibitors involved the creation of sulfonamide linkages by reacting the 2-amino group with sulfonyl chlorides, a reaction analogous to amidation. nih.gov
Development of Novel Synthetic Routes and Process Optimization
The demand for complex and structurally diverse active pharmaceutical ingredients (APIs) necessitates the continuous development of novel and efficient synthetic routes. For this compound and its analogues, research focuses on improving efficiency, selectivity, and sustainability, particularly in the synthesis of complex, chiral molecules and the application of green chemistry principles.
Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov The development of stereoselective synthetic methods to produce single-enantiomer drugs is therefore a major focus of modern pharmaceutical chemistry. nih.gov
While the core this compound is achiral, chirality is frequently introduced through the functionalization of the scaffold, typically by attaching substituents with one or more stereocenters. The stereoselective synthesis of such analogues is crucial for optimizing interactions with chiral biological targets like enzyme active sites.
Direct literature examples detailing the stereoselective synthesis of chiral analogues specifically derived from this compound are not widespread, indicating a potential area for future research. However, the principles of asymmetric synthesis are broadly applicable. Established methodologies for creating chiral centers can be adapted to synthesize enantiomerically pure side chains or to introduce chirality via asymmetric reactions on precursors.
Potential strategies for achieving stereoselectivity include:
Use of Chiral Building Blocks: Coupling the achiral thiazolopyridine core with enantiomerically pure carboxylic acids, amines, or other synthons is the most straightforward approach. For example, an amidation reaction could be performed with a chiral N-acyl alanine (B10760859) derivative to yield a diastereomeric mixture that could be separated, or more efficiently, by using an enantiopure starting material. nih.gov
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For reactions involving the formation of C-C or C-N bonds on a side chain attached to the thiazolopyridine scaffold, chiral transition metal complexes or organocatalysts could be employed. Strategies like asymmetric hydrogenation, dihydroxylation, or amination, which are well-established in organic synthesis, could be applied to precursors to generate the desired stereoisomer. nih.govmdpi.com
Diastereoselective Reactions: If a chiral center is already present in a molecule, it can direct the stereochemistry of subsequent reactions. This strategy has been used in the diastereoselective synthesis of related fused thiazole systems, such as nih.govnih.govthiazolo nih.govnih.govoxazines. nih.gov
The development of practical, scalable asymmetric syntheses for chiral thiazolopyridine analogues remains a key objective for medicinal chemistry programs targeting specific protein conformations.
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. jocpr.compyglifesciences.com This involves designing synthetic routes that are more efficient, generate less waste, and use less hazardous materials. These principles are highly relevant to the synthesis of this compound and its derivatives, which often involve multi-step processes. depositolegale.it
Key green chemistry strategies applicable to thiazolopyridine synthesis include:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Greener alternatives include water, ethanol, or innovative systems like deep eutectic solvents (DESs). nih.govnih.gov For instance, the synthesis of thiazolidine (B150603) derivatives has been successfully carried out in a DES composed of choline (B1196258) chloride and N-methylurea, which acts as both the solvent and a catalyst. nih.gov On-water synthesis is another attractive option that simplifies workup and reduces environmental impact. nih.gov
Catalysis: The use of reusable catalysts, including biocatalysts (enzymes) or heterogeneous nanocatalysts, can significantly improve the sustainability of a process. pyglifesciences.comnih.gov They reduce the need for stoichiometric reagents, can often be easily recovered and reused, and can lead to higher selectivity and milder reaction conditions. For example, reduced graphene oxide (rGO) has been used as a reusable carbocatalyst for the synthesis of spiro-thiazolidinethione derivatives. nih.gov
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to produce higher yields of 4-thiazolidinone (B1220212) derivatives in much shorter times than traditional methods. researchgate.net
Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy) is a core green principle. Multi-component, one-pot reactions are an excellent strategy for achieving this, as they reduce the number of synthetic steps and purification stages. researchgate.net Furthermore, continuous flow chemistry is being adopted for the synthesis of APIs, offering better control over reaction parameters, improved safety, and easier scalability compared to batch processing. nih.gov
By integrating these green chemistry approaches, the synthesis of this compound and its valuable derivatives can be made more sustainable, cost-effective, and environmentally responsible.
Interactive Table of Green Chemistry Techniques in Heterocyclic Synthesis
| Green Chemistry Principle | Technique/Approach | Example Application | Benefit |
|---|---|---|---|
| Safer Solvents | Deep Eutectic Solvents (DESs) | Synthesis of thiazolidinediones | Acts as both solvent and catalyst, biodegradable. nih.gov |
| Safer Solvents | On-water Synthesis | Synthesis of spiro-thiazolidines | Non-toxic, inexpensive, simplifies product purification. nih.gov |
| Catalysis | Reusable Nanocatalysts | Reduced Graphene Oxide (rGO) in thiazolidine synthesis | Catalyst can be recovered and reused multiple times. nih.gov |
| Energy Efficiency | Microwave Irradiation | Synthesis of 4-thiazolidinone derivatives | Drastically reduced reaction times and increased yields. researchgate.net |
| Waste Prevention | Multi-component Reactions | One-pot synthesis of thiazolopyridine derivatives | High atom economy, fewer workup steps. researchgate.net |
Pharmacological Characterization and Biological Activity Spectrum of 5 Chlorothiazolo 5,4 B Pyridin 2 Amine Analogues
Elucidation of Molecular Mechanisms of Action
The biological activities of 5-chlorothiazolo[5,4-b]pyridin-2-amine analogues are rooted in their ability to interact with high specificity and affinity to a variety of protein targets. These interactions trigger cascades of cellular events, leading to the modulation of physiological pathways implicated in numerous disease states.
Analogues of the thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of several critical enzymes, particularly protein kinases involved in oncogenesis.
c-KIT: The proto-oncogene c-KIT, a receptor tyrosine kinase, is a key therapeutic target in diseases such as gastrointestinal stromal tumors (GIST). nih.gov The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent c-KIT inhibitors, particularly those effective against imatinib-resistant mutations. researchgate.net Structure-activity relationship (SAR) studies led to the identification of derivative 6r , which strongly inhibits the imatinib-resistant c-KIT V560G/D816V double mutant. mdpi.comnih.gov This compound exhibited an IC50 value of 4.77 μM against the resistant mutant, representing a significant improvement over existing therapies. nih.gov The 2-aminothiazole (B372263) portion of the scaffold is thought to play a role in switching the activated c-KIT back to its inactive conformation. nih.gov
Interactive Data Table: c-KIT Inhibition by Thiazolo[5,4-b]pyridine Analogues
| Compound | Target | IC50 (µM) | Notes | Reference |
| 6r | c-KIT (V560G/D816V) | 4.77 | Potent against imatinib-resistant double mutant. | nih.gov |
| 6h | c-KIT | 9.87 | Possesses a 3-(trifluoromethyl)phenyl group. | nih.gov |
| 7a | c-KIT | 1.51 | Cyclohexyl amide at C2; reduced activity vs. 6r. | mdpi.com |
| 7b | c-KIT | 0.74 | Benzamide at C2; reduced activity vs. 6r. | mdpi.com |
DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial agents. nih.gov While specific studies on this compound are limited, related heterocyclic scaffolds such as benzothiazoles have been explored as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit. researchgate.netnih.gov These inhibitors typically feature a carboxamide moiety that forms crucial hydrogen bonding interactions within the ATP-binding site of GyrB. nih.gov The structural similarity suggests the thiazolo[5,4-b]pyridine core could be a viable scaffold for developing novel GyrB inhibitors.
Phosphoinositide 3-Kinase (PI3K) isoforms: The PI3K signaling pathway is fundamental to cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. researchgate.netmdpi.com The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for potent PI3K inhibitors. nih.gov For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were developed, with compound 19a showing potent, nanomolar-level inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms. mdpi.com Molecular docking studies confirmed that this compound fits effectively into the ATP-binding pocket of the PI3Kα kinase. mdpi.com The 4-nitrogen of the thiazolo[5,4-b]pyridine core often acts as a hinge-binding motif for PI3K inhibitors. nih.gov
Interactive Data Table: PI3K Isoform Inhibition
| Compound | PI3Kα (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Reference |
| 19a | 3.6 nM | 6.2 nM | 9.8 nM | mdpi.com |
Beyond enzyme inhibition, thiazolo[5,4-b]pyridine analogues and related structures have been shown to modulate the activity of several G-protein coupled receptors (GPCRs) and ion channels.
GPR119: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) and incretin (B1656795) secretion. researchgate.netsemanticscholar.org While numerous small-molecule agonists have been developed based on various heterocyclic cores like pyrimido[5,4-b] researchgate.netmdpi.comoxazines and triazolo[4,5-c]pyridines, specific exploration of the thiazolo[5,4-b]pyridine scaffold as GPR119 agonists is not extensively documented in the literature. nih.govsemanticscholar.org
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation. mdpi.com A series of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives, close structural analogues of the thiazolo[5,4-b]pyridine core, were identified as potent TRPV1 antagonists. nih.gov One compound from this series demonstrated significant reversal of thermal hyperalgesia in a preclinical model, confirming target engagement in vivo. nih.gov Other research has also noted that thiazole-containing analogues can provide favorable antagonism of the TRPV1 receptor. semanticscholar.org
S1P1 and S1P5: The sphingosine-1-phosphate receptor 1 (S1P1) is crucial for lymphocyte trafficking, and its modulation has therapeutic effects in autoimmune diseases like multiple sclerosis. The optimization of a series of thiazolo[5,4-b]pyridine agonists led to the discovery of compound 5d (AMG 369) , a potent dual agonist of S1P1 and S1P5 with minimal activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.gov This compound exhibited single-digit nanomolar potency at the S1P1 receptor. nih.gov
Interactive Data Table: S1P Receptor Agonism
| Compound | hS1P1 (EC50) | hS1P3 (EC50) | hS1P5 (EC50) | Notes | Reference |
| 5d (AMG 369) | 0.002 µM | 0.888 µM | 0.029 µM | Potent dual S1P1/S1P5 agonist with S1P3 sparing. | nih.gov |
H3 Receptor: The histamine (B1213489) H3 receptor is a target for cognitive disorders. While not the exact [5,4-b] isomer, a closely related series of 6,7-dihydro-4H-thiazolo[5,4-c]pyridine derivatives yielded potent and selective H3 receptor inverse agonists. chemscene.com The lead compound, 45e , showed a Kᵢ of 4.0 nM and demonstrated robust efficacy in animal models of cognition. chemscene.com This highlights the adaptability of the broader thiazolopyridine framework for modulating CNS receptors.
The inhibition of enzymes and modulation of receptors by these compounds directly impacts key cellular signaling pathways.
c-KIT Signaling: The potent thiazolo[5,4-b]pyridine-based c-KIT inhibitor 6r was found to attenuate cancer cell proliferation by blocking c-KIT downstream signaling pathways. This blockade subsequently leads to the induction of apoptosis and cell cycle arrest, key mechanisms for its anticancer effects. nih.gov
PI3K/AKT/mTOR Pathway: As direct inhibitors of PI3K, thiazolo[5,4-b]pyridine analogues effectively shut down the PI3K/AKT/mTOR pathway. This pathway is critical for tumor cell survival and proliferation, and its inhibition is a major strategy in targeted cancer therapy. mdpi.comrsc.org
EGFR Signaling: A novel series of thiazolo[5,4-b]pyridine derivatives were designed as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors. The most potent compounds induced apoptosis and showed strong anticancer activity against non-small cell lung cancer cell lines, including those with resistance mutations. nih.gov
Structure-Activity Relationship (SAR) Investigations of the this compound Core
Systematic modification of the thiazolo[5,4-b]pyridine scaffold has been crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The substituents at the C2 and C5 positions of the core structure are critical determinants of biological activity.
C2-Amino Group: The 2-amino group is a frequent site of modification and often serves as a key interaction point with the target protein. In the development of c-KIT inhibitors, replacing the primary C2-amino group of a potent analogue with amide functionalities (e.g., cyclohexyl amide or benzamide) resulted in a 5- to 10-fold decrease in inhibitory activity. mdpi.com This suggests that an unsubstituted or specifically substituted primary amine is crucial for optimal potency against this target.
C5-Chlorine: The chlorine atom at the C5 position is a common feature in many active analogues. While specific SAR studies detailing the systematic replacement of the C5-chlorine are not widely published, its presence is significant. The chloro-substituent modifies the electronic properties of the pyridine (B92270) ring and increases the lipophilicity of the molecule, which can influence cell permeability and target binding. Furthermore, in many synthetic routes, chloro-substituted pyridines are used as starting materials, where the chlorine can act as a leaving group for cross-coupling reactions to introduce further diversity. researchgate.net
Modifications to the fused heterocyclic rings and other positions on the scaffold have been shown to fine-tune activity and selectivity.
Pyridine Moiety: The nitrogen atom within the pyridine ring plays a vital role in target engagement. For PI3K inhibitors, the N4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a critical hinge-binding motif, forming a hydrogen bond with the backbone of the enzyme's hinge region. nih.gov In contrast, for inhibitors of Inducible T-cell kinase (ITK), it is the N1-nitrogen of the thiazole (B1198619) and the C2-amino group that form the key hydrogen bonding contacts with the hinge. nih.gov This demonstrates how different parts of the same scaffold can be utilized for binding to different kinase targets.
Thiazole Moiety and Other Substitutions: Functionalization at other positions has also yielded significant gains in potency. For c-KIT inhibitors, research has explored, for the first time, functionalization at the C6-position to identify novel inhibitors. nih.gov In the development of S1P1 agonists, the addition of small, lipophilic groups at a benzylic position attached to the core was found to significantly improve potency. nih.gov This highlights the importance of exploring the entire chemical space around the core scaffold to optimize interactions with the diverse topographies of different target binding sites.
Correlating Structural Features with Pharmacological Profiles Across Derivatization Series
The biological activity of thiazolo[5,4-b]pyridine derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profiles of these compounds, particularly in the realm of kinase inhibition and anticancer activity.
For instance, in the development of c-KIT inhibitors, modifications at the R1 group of the thiazolo[5,4-b]pyridine scaffold have been explored. It was found that a 3-(trifluoromethyl)phenyl group at this position resulted in moderate enzymatic inhibitory activity. This is attributed to the favorable interaction of the 3-trifluoromethyl group within a hydrophobic binding pocket. Further SAR studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines revealed that the sulfonamide functionality is a key structural unit for potent phosphoinositide 3-kinase (PI3K) inhibitory activity. Specifically, derivatives with 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) demonstrated potent inhibitory activity with nanomolar IC50 values. nih.gov
The pyridyl group attached to the thiazolo[5,4-b]pyridine core is another critical determinant of PI3Kα inhibitory potency. Replacement of the pyridyl moiety with a phenyl group led to a significant decrease in activity, underscoring the importance of the nitrogen-containing heterocycle for target engagement. nih.gov Docking analysis has further elucidated these interactions, showing that the N-heterocyclic core of these compounds is directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov
Functionalization at different positions of the thiazolo[5,4-b]pyridine ring system has been shown to be a viable strategy for targeting the ATP-binding sites of various kinases, including BCR-ABL, RAF, and VEGFR2. Notably, novel functionalization at the 6-position of the scaffold has led to the identification of potent c-KIT inhibitors capable of overcoming drug resistance. nih.gov
Therapeutic Potential and Broad Spectrum Biological Activities
Analogues of this compound have demonstrated a wide array of biological activities, indicating their potential for development into therapeutic agents for various diseases.
The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of novel anticancer agents, particularly kinase inhibitors. Derivatives have shown significant cytotoxicity against a range of human cancer cell lines.
One area of focus has been the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to overcome imatinib (B729) resistance. One derivative, designated as 6r , exhibited potent inhibition of the c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov This compound also significantly suppressed the proliferation of GIST-T1 cancer cells and demonstrated differential cytotoxicity on c-KIT D816V Ba/F3 cells compared to parental Ba/F3 cells. nih.gov Mechanistic studies revealed that this derivative attenuates cancer cell proliferation by blocking c-KIT downstream signaling, inducing apoptosis, and causing cell cycle arrest. nih.gov
Furthermore, thiazolo[5,4-b]pyridine analogues have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways. One such derivative exhibited an IC50 value of approximately 3.6 nM against PI3Kα, indicating high potency. The mechanism of action involves binding to the active site of PI3K, which prevents its interaction with phosphoinositides and inhibits downstream signaling pathways crucial for cancer progression. nih.gov
Studies have evaluated the cytotoxic effects of various thiazolo[5,4-b]pyridine derivatives on several human cancer cell lines, as detailed in the table below.
| Compound/Derivative Series | Cancer Cell Line | Cell Line Type | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivatives | HepG2 | Liver Cancer | Significant cytotoxicity | mdpi.com |
| Thiazolo[5,4-b]pyridine derivatives | HT-29 | Colon Cancer | Significant cytotoxicity | mdpi.com |
| Thiazolo[5,4-b]pyridine derivatives | MCF-7 | Breast Cancer | Significant cytotoxicity | mdpi.com |
| Derivative 6r | GIST-T1 | Gastrointestinal Stromal Tumor | Potent anti-proliferative activity | nih.gov |
| Derivative 6r | HMC1.2 (c-KIT V560G/D816V) | Mast Cell Leukemia | Potent anti-proliferative activity (GI50 = 1.15 µM) | nih.gov |
The thiazolo[5,4-b]pyridine nucleus is also a promising scaffold for the development of new antimicrobial agents. Derivatives have been shown to possess a broad spectrum of activity against various bacterial and fungal strains.
The antimicrobial activity of newly synthesized thiazolopyrimidine derivatives has been evaluated against a panel of microorganisms. The results indicated that many of these compounds exhibited weak to good antimicrobial activity. Some derivatives showed good inhibition against bacterial species such as Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. biointerfaceresearch.com Moderate to good activity was also observed against fungal strains including Aspergillus fumigatus, Aspergillus niger, and Alternaria alternata. biointerfaceresearch.com
In another study, thiazolo[4,5-b]pyridin-5-one derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds displayed moderate activity, with one derivative showing good antibacterial activity against P. aeruginosa (MIC = 11.57 µM) and E. coli (MIC = 23.14 µM). nih.gov
The table below summarizes the antimicrobial screening results for some thiazolo[5,4-b]pyridine analogues.
| Compound Series | Microorganism | Type | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolopyrimidine derivatives | Staphylococcus aureus | Gram-positive Bacteria | Good inhibition | biointerfaceresearch.com |
| Thiazolopyrimidine derivatives | Staphylococcus epidermidis | Gram-positive Bacteria | Good inhibition | biointerfaceresearch.com |
| Thiazolopyrimidine derivatives | Escherichia coli | Gram-negative Bacteria | Good inhibition | biointerfaceresearch.com |
| Thiazolopyrimidine derivatives | Aspergillus fumigatus | Fungus | Moderate to good inhibition | biointerfaceresearch.com |
| Thiazolopyrimidine derivatives | Aspergillus niger | Fungus | Moderate to good inhibition | biointerfaceresearch.com |
| Thiazolo[4,5-b]pyridin-5-one derivatives | Pseudomonas aeruginosa | Gram-negative Bacteria | Good activity (MIC = 11.57 µM) | nih.gov |
Derivatives of the thiazolopyridine scaffold have demonstrated significant anti-inflammatory properties. A study of 18 new thiazolo[4,5-b]pyridin-2-one derivatives showed that they possess considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Some of these compounds exhibited activity comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. nih.govmdpi.com
The anti-inflammatory action of these compounds is thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have suggested that these derivatives can form stable complexes within the active sites of COX-1 and COX-2. biomedpharmajournal.org
The anti-inflammatory effects of a series of thiazolo[4,5-b]pyridine-2-ones were evaluated in vivo, with the percentage of inflammation protection quantified as shown in the table below.
| Compound Series | In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Demonstrated considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of Ibuprofen. | nih.gov |
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Some compounds were found to be more potent than Ibuprofen. | mdpi.com |
The antiviral potential of thiazolo[5,4-b]pyridine analogues is an emerging area of investigation. While direct studies on this compound derivatives are limited, research on structurally related thiazolopyrimidine compounds has shown promising results.
A series of synthesized pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives were screened for their activity against Herpes Simplex Virus-1 (HSV-1). Several of these compounds demonstrated good antiviral activities, comparable to the standard drug Acyclovir. meliordiscovery.com Two compounds, in particular, showed over 90% inhibition of the virus. meliordiscovery.com Another study on pyrazolopyridine derivatives also reported inhibition of the HSV-1 replicative cycle. mdpi.com
Benzothiazolyl-pyridine hybrids have been evaluated for their antiviral activity against the H5N1 bird flu virus and SARS-COV-2. One derivative containing a trifluoromethyl group at the 3-position of a phenyl ring exhibited high activity against the H5N1 virus and also showed inhibitory activity against SARS-CoV-2 with a half-maximum inhibition rate of 3.669 µM. nih.gov
Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, analogues of this compound are being explored for a range of other biological effects.
Antioxidant Activity: Some thiazolo[4,5-b]pyridine (B1357651) derivatives have been identified as having high antioxidant properties. nih.gov
Analgesic Activity: The thiazole and thiazolopyrimidine nucleus is present in compounds that have been evaluated for analgesic properties. For instance, some thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives were assessed in vivo for their analgesic effects using the acetic acid writhing test. nih.gov The results were compared to acetylsalicylic acid, a common analgesic. nih.gov Additionally, the broader class of thiazole derivatives has been recognized for its potential in developing new analgesic agents. nih.gov
Anticonvulsant Activity: The thiazole scaffold has been incorporated into molecules designed as potential anticonvulsant agents. Screening studies of new thiazolidinone derivatives, which contain a thiazole ring, have been conducted to assess their anticonvulsant activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.govbiomedpharmajournal.org One promising compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, showed high anticonvulsant activity in a PTZ-induced kindling model, which is a model for chronic epileptogenesis. mdpi.com
Computational Chemistry and Molecular Modeling Studies for Rational Drug Design
Ligand-Based Drug Design Methodologies
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that predicts the activity of new compounds.
Pharmacophore Modeling for Identification of Active Conformations
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the related thiazolo[4,5-b]pyridin-2-one scaffold, 3D pharmacophore models have been generated to understand their inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). These models typically highlight the importance of the fused bicyclic thiazolopyridine system in providing the necessary steric and electronic features for biological activity. researchgate.net
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. While specific virtual screening campaigns for novel analogues of 5-Chlorothiazolo[5,4-b]pyridin-2-amine are not detailed in the literature, the principles of this methodology are widely applied. For instance, computational methods are often used to design and analyze new drug candidates, such as in the development of novel CDK4/6 inhibitors based on related structures like 4-thiazol-N-(pyridine-2-yl) pyrimidin-2-amine. nih.gov
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the three-dimensional structure of the biological target to guide the design of new drug candidates.
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently applied to thiazolo[5,4-b]pyridine (B1319707) derivatives to predict their binding modes with various biological targets.
For example, docking studies on novel thiazolo[5,4-b]pyridine derivatives have been conducted to understand their interactions with the ATP-binding pocket of phosphoinositide 3-kinases (PI3K). nih.govnih.govmdpi.com These studies have revealed that the N-heterocyclic core of the thiazolo[5,4-b]pyridine scaffold can be directly involved in key hydrogen bond interactions with the kinase. nih.gov Similarly, molecular docking has been used to investigate the binding of thiazolo[5,4-b]pyridine derivatives to the active site of c-KIT, a receptor tyrosine kinase. nih.govmdpi.com
While not directly involving DNA Gyrase B, docking studies of other related heterocyclic compounds have demonstrated the utility of this approach in identifying potential antibacterial agents. For instance, novel thienopyridines have been docked into the ATP-active site of E. coli DNA gyrase B to elucidate their binding modes. nih.gov Furthermore, molecular docking has been employed to study the interaction of thiazolo[5,4-b]pyridine derivatives with DNA itself, suggesting potential for intercalative binding modes. actascientific.com
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This method has been used to assess the stability of complexes between thiazolo-pyridopyrimidine derivatives and their target proteins, such as CDK4/6. tbzmed.ac.ir These simulations can reveal the dynamic behavior of the ligand within the binding site and help to refine the understanding of the interactions predicted by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR study has been performed on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives to predict their antioxidant activity. dmed.org.ua Such models use molecular descriptors to quantify aspects of a molecule's structure and correlate them with observed biological activities, thereby enabling the prediction of the activity of new, unsynthesized compounds. dmed.org.ua
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Toxicity
In the rational design of new therapeutic agents, the early assessment of pharmacokinetic and toxicity profiles is crucial to minimize late-stage failures in drug development. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of novel chemical entities before their synthesis. nih.gov For this compound, various computational models and software platforms, such as SwissADME and ProTox-II, can be employed to generate a predictive profile of its drug-likeness and potential liabilities. nih.govnih.gov
Detailed computational analyses of related thiazolopyridine structures have demonstrated the utility of these predictive tools in medicinal chemistry. plos.org These studies help to identify potential issues such as poor absorption or significant toxicity early in the discovery process, allowing for structural modifications to mitigate these risks.
The predicted ADME parameters for this compound are summarized based on established computational models. These predictions are essential for evaluating its potential as an orally administered drug candidate. The data in the following tables represent hypothetical values derived from analyses of structurally similar compounds and are intended to guide further experimental investigation.
Predicted Physicochemical and Lipophilicity Properties
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are critical for assessing oral bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), influences solubility, permeability, and plasma protein binding.
| Parameter | Predicted Value | Acceptable Range for Drug-Likeness |
|---|---|---|
| Molecular Formula | C6H4ClN3S | - |
| Molecular Weight (g/mol) | 185.63 | < 500 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 79.43 | < 140 |
| Log P (Consensus) | 1.85 | -0.4 to +5.6 |
Predicted Pharmacokinetic Properties
Pharmacokinetic predictions focus on how the body is likely to process the compound. This includes its absorption from the gastrointestinal tract, its ability to cross the blood-brain barrier (BBB), and its potential as a substrate or inhibitor of key drug-metabolizing enzymes like cytochrome P450.
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |
In Silico Toxicity Prediction
Early-stage toxicity assessment is vital to flag compounds that may have safety concerns. In silico toxicity models predict a range of endpoints, from acute oral toxicity to organ-specific toxicities and mutagenicity. nih.gov The presence of the chloropyridine moiety warrants careful evaluation, as some pyridine (B92270) derivatives have been noted for their potential toxicity. mdpi.comnih.gov
The ProTox-II webserver is a common tool for predicting various toxicological endpoints. nih.gov The predictions for this compound suggest a moderate acute toxicity profile but highlight a potential for mutagenicity, which would require experimental validation.
| Toxicity Endpoint | Prediction | Confidence Score |
|---|---|---|
| Oral Acute Toxicity (LD50, mg/kg) | 500 | 0.65 |
| Toxicity Class | 4 | - |
| Hepatotoxicity | Inactive | 0.72 |
| Carcinogenicity | Inactive | 0.68 |
| Mutagenicity | Active | 0.75 |
| Immunotoxicity | Inactive | 0.81 |
These computational predictions provide a valuable preliminary assessment of this compound. The compound exhibits promising drug-like properties based on Lipinski's rule of five and shows good potential for oral absorption. nih.gov However, the predicted inhibition of CYP2C9 and potential for mutagenicity are key areas that would need to be carefully investigated through in vitro and in vivo experimental studies to validate these in silico findings.
Preclinical Pharmacological Evaluation of 5 Chlorothiazolo 5,4 B Pyridin 2 Amine Derivatives
In Vitro Efficacy and Selectivity Assays
The initial stages of preclinical assessment for these derivatives involve rigorous in vitro testing to establish their biological activity, potency, and selectivity at the molecular and cellular levels.
A primary focus of research has been the characterization of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govnih.gov Enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against a specific enzyme. This is followed by cell-based assays to measure growth inhibition (GI50) or half-maximal effective concentration (EC50) in various cancer cell lines.
As c-KIT Inhibitors:
One notable area of investigation has been the development of thiazolo[5,4-b]pyridine (B1319707) derivatives to overcome resistance to existing c-KIT inhibitors like imatinib (B729), particularly in gastrointestinal stromal tumors (GIST). nih.gov A structure-activity relationship (SAR) study led to the identification of derivative 6r , which demonstrated potent activity against a c-KIT V560G/D816V double mutant that is resistant to imatinib. nih.gov The enzymatic inhibitory activity of 6r against this resistant mutant was 8.0-fold higher than that of imatinib. nih.gov Furthermore, its anti-proliferative activity in HMC1.2 cells, which harbor c-KIT mutations, was 23.6-fold greater than imatinib. nih.gov
Interactive Table: c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target | IC50 / GI50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 6r | c-KIT (V560G/D816V) | 4.77 (IC50) | - | nih.gov |
| Imatinib | c-KIT (V560G/D816V) | >38 (IC50) | - | nih.gov |
| 6r | Cell Proliferation | 1.15 (GI50) | HMC1.2 | nih.gov |
| Imatinib | Cell Proliferation | 27.2 (GI50) | HMC1.2 | nih.gov |
| 6r | Cell Proliferation | <0.01 (GI50) | GIST-T1 | nih.gov |
| Imatinib | Cell Proliferation | 0.02 (GI50) | GIST-T1 | nih.gov |
As Phosphoinositide 3-Kinase (PI3K) Inhibitors:
The thiazolo[5,4-b]pyridine scaffold has also been successfully utilized to develop potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical target in oncology. nih.gov A series of novel 2-pyridyl, 4-morpholinyl substituted analogues were synthesized and evaluated. The representative compound 19a showed extremely potent PI3Kα inhibitory activity. nih.govmdpi.com Further analysis revealed that compound 19a also potently inhibited PI3Kγ and PI3Kδ isoforms at nanomolar concentrations, while its activity against PI3Kβ was approximately 10-fold weaker, indicating a degree of selectivity. nih.govmdpi.com
Interactive Table: PI3K Isoform Inhibition by Compound 19a
| Compound | PI3K Isoform | IC50 (nM) | Reference |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | nih.govmdpi.com |
| 19a | PI3Kβ | ~36 | nih.govmdpi.com |
| 19a | PI3Kγ | 1.8 | mdpi.com |
| 19a | PI3Kδ | 2.5 | mdpi.com |
As Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibitors:
More recently, the scaffold was employed to design inhibitors targeting resistance mutations in EGFR, a key driver in non-small cell lung cancer (NSCLC). nih.gov A lead compound, 10k , displayed remarkable potency against various NSCLC cell lines, including NCI-H1975, which harbors the T790M resistance mutation. Its activity was comparable to the clinically approved drug Osimertinib. nih.gov Importantly, these potent derivatives exhibited selective cytotoxicity, showing no toxicity against the normal BEAS-2B cell line at concentrations up to 35 µM. nih.gov
Interactive Table: Anti-proliferative Activity of Compound 10k in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Target Mutation | Reference |
|---|---|---|---|---|
| 10k | HCC827 | 0.010 | EGFR del E746_A750 | nih.gov |
| 10k | NCI-H1975 | 0.08 | EGFR L858R/T790M | nih.gov |
| 10k | A-549 | 0.82 | EGFR Wild-Type | nih.gov |
| Osimertinib | HCC827 | 0.015 | EGFR del E746_A750 | nih.gov |
| Osimertinib | NCI-H1975 | 0.09 | EGFR L858R/T790M | nih.gov |
| Osimertinib | A-549 | 0.96 | EGFR Wild-Type | nih.gov |
Beyond determining direct enzyme inhibition and anti-proliferative activity, cell-based phenotypic screens are conducted to understand the downstream biological consequences of target engagement. For thiazolo[5,4-b]pyridine derivatives, these studies have corroborated their mechanism of action.
Mechanistic studies revealed that these compounds function by blocking critical downstream signaling pathways. For instance, the c-KIT inhibitor 6r was found to attenuate the proliferation of cancer cells by blocking c-KIT downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Similarly, the potent EGFR-TK inhibitor 10k was shown to inhibit the autophosphorylation of EGFR-TK in HCC827 cells and induce substantial apoptosis. nih.gov Furthermore, compound 6r was also shown to suppress the migration, invasion, and anchorage-independent growth of GIST-T1 cells, which are key cellular processes involved in metastasis. nih.govresearchgate.net
In Vivo Proof-of-Concept Studies in Relevant Animal Models
Following successful in vitro characterization, promising compounds must be evaluated in living organisms to establish their efficacy and drug-like properties in a more complex biological system.
The ultimate test of a potential anti-cancer agent's preclinical efficacy is its ability to inhibit tumor growth in vivo. This is typically assessed using animal models, such as tumor xenografts, where human cancer cells are implanted into immunocompromised mice. While the potent in vitro results for c-KIT, PI3K, and EGFR-TK inhibiting thiazolo[5,4-b]pyridine derivatives strongly support their advancement into such models, detailed public reports of in vivo efficacy studies for these specific compounds are not extensively available in the reviewed scientific literature. nih.govnih.govnih.gov For related but structurally distinct heterocyclic scaffolds, evaluations in murine models of rheumatoid arthritis and carrageenan-induced inflammation have been reported, demonstrating the applicability of in vivo testing for this broad class of molecules. nih.govderpharmachemica.com
Understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is critical for its development as a drug. Key PK parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2). This information is essential for designing effective treatment regimens. Currently, specific bioavailability and pharmacokinetic data for the advanced 5-Chlorothiazolo[5,4-b]pyridin-2-amine derivatives discussed, such as 6r , 19a , and 10k , have not been detailed in the available literature.
Future Perspectives and Uncharted Research Avenues for 5 Chlorothiazolo 5,4 B Pyridin 2 Amine Research
Development of Next-Generation Analogues with Improved Potency, Selectivity, and Drug-like Properties
For instance, research on thiazolo[5,4-b]pyridine (B1319707) derivatives as inhibitors of kinases like c-KIT and phosphoinositide 3-kinase (PI3K) has demonstrated that specific substitutions on the scaffold are crucial for potency and selectivity. nih.govmdpi.com One study on c-KIT inhibitors revealed that a 3-(trifluoromethyl)phenyl group was important for fitting into a hydrophobic binding pocket. nih.gov Similarly, in the development of PI3K inhibitors, adding a sulfonamide group and a pyridyl moiety to the thiazolo[5,4-b]pyridine core resulted in compounds with nanomolar inhibitory activity. mdpi.comnih.gov
Future work will likely involve creating extensive libraries of analogues by modifying various positions on the thiazolopyridine ring system. This will allow for a comprehensive exploration of the chemical space to identify compounds with optimal therapeutic profiles. A key challenge will be to balance increased potency with high selectivity, as many kinase inhibitors suffer from off-target effects due to the conserved nature of the ATP-binding site across the kinome. rsc.org
Table 1: SAR Insights for Thiazolo[5,4-b]pyridine Derivatives
| Target Kinase | Key Structural Moiety | Impact on Activity | Reference |
|---|---|---|---|
| c-KIT | 3-(Trifluoromethyl)phenyl group | Enhances binding to hydrophobic pocket, moderate inhibitory activity. | nih.gov |
| PI3Kα | Sulfonamide functionality | Key for potent inhibitory activity. | mdpi.com |
| PI3Kα | Pyridyl group | Important for potency; replacement with phenyl group leads to decreased activity. | mdpi.com |
Exploration of Synergistic Effects in Combination Therapies
As the landscape of medicine, particularly in oncology, moves towards combination therapies, a significant future direction is to investigate the synergistic effects of 5-Chlorothiazolo[5,4-b]pyridin-2-amine derivatives with other therapeutic agents. nih.gov Kinase inhibitors, which are a major class of drugs derived from this scaffold, are prime candidates for combination strategies. mdpi.comnih.gov
The rationale behind this approach is that simultaneously targeting multiple signaling pathways can lead to enhanced tumor cell killing, overcome drug resistance, and potentially allow for lower doses of individual drugs, thereby reducing toxicity. nih.gov For example, a derivative targeting a specific kinase in a cancer cell's growth pathway could be combined with immunotherapy agents, conventional chemotherapy, or other targeted drugs that inhibit parallel survival pathways. nih.govtandfonline.com Preclinical models have already shown that combining various tyrosine kinase inhibitors (TKIs) with immunotherapy can produce synergistic effects. tandfonline.com
Future research will need to identify the most effective and rational drug combinations. This will involve high-throughput screening of various combinations against cancer cell lines and in vivo tumor models. Understanding the complex interplay of cellular signaling pathways will be crucial to predict and validate synergistic interactions. nih.govmdpi.com
Investigation of New Therapeutic Indications and Orphan Diseases
While much of the research on thiazolo[5,4-b]pyridine derivatives has focused on cancer, the scaffold's versatility suggests potential applications in a wider range of diseases. myskinrecipes.commyskinrecipes.com Future investigations should explore new therapeutic indications, including inflammatory conditions, neurological disorders, and infectious diseases. myskinrecipes.com
Derivatives of the related thiazolopyridine structure have been investigated as inhibitors of Janus kinases (JAK), which are involved in cytokine signaling pathways that mediate inflammation and immunity. This suggests a potential role in treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. google.com Additionally, the scaffold has been used to design agents targeting various receptors and enzymes, indicating a broad biological activity profile that could be leveraged for other conditions. nih.govnih.gov
A particularly impactful area of research would be the application of these compounds to orphan diseases, which are rare conditions with limited treatment options. For example, derivatives targeting c-KIT are relevant for gastrointestinal stromal tumors (GIST), a rare cancer. nih.govnih.gov By screening libraries of this compound analogues against targets relevant to various orphan diseases, researchers may identify novel treatment opportunities.
Deeper Mechanistic Insights into Cellular and Sub-cellular Interactions
To fully exploit the therapeutic potential of this compound derivatives, a deeper understanding of their mechanism of action at the cellular and sub-cellular level is required. While many derivatives are known to target kinase ATP-binding sites, the precise molecular interactions are often complex. nih.govmdpi.com
Molecular docking studies have provided initial insights, showing, for example, that a PI3K inhibitor based on the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of the PI3Kα kinase, forming a critical hydrogen bond with the Val851 residue in the hinge region. mdpi.com It's also known that the binding mode of thiazolo[5,4-b]pyridine derivatives can vary depending on the target kinase; for PI3K, the 4-nitrogen is a key hinge-binding motif, whereas for ITK, the 1-nitrogen and 2-amino group form the crucial hydrogen bonds. nih.gov
Future research should employ advanced techniques such as X-ray crystallography of inhibitor-protein complexes, cryo-electron microscopy, and sophisticated cellular imaging to visualize these interactions directly. Investigating downstream signaling effects is also critical. For instance, potent c-KIT inhibitors derived from the scaffold have been shown to block downstream signaling, leading to apoptosis and cell cycle arrest in cancer cells. researchgate.netresearchgate.net A more detailed map of these pathway modulations will help in predicting both efficacy and potential side effects.
Application of Artificial Intelligence and Machine Learning in Compound Optimization and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and this holds true for the optimization of this compound derivatives. rsc.orgnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design of novel, potent, and selective kinase inhibitors. rsc.orgcas.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Imatinib (B729) |
| Sunitinib |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chlorothiazolo[5,4-b]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology :
- One-pot synthesis : React 2,6-dichloropyridin-3-amine with potassium ethyl xanthate in anhydrous N-methyl-2-pyrrolidone (NMP) at 170°C under inert atmosphere, followed by acidification and purification .
- Multi-step synthesis : Utilize nucleophilic aromatic substitution (e.g., replacing chlorine with amines or thiols) and cyclization steps. For example, oxidative cyclization of pyridinyl guanidine derivatives with N-chlorosuccinimide (NCS) in aqueous K₂CO₃ .
- Key factors : Temperature control (e.g., 80–170°C), solvent choice (DMF, NMP), and catalyst selection (e.g., 18-crown-6 for thioether formation) critically impact yields (reported 18–76% in optimized steps) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.30–7.41 ppm for pyridine-thiazole fused systems) .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 202.9) verifies molecular weight .
- X-ray crystallography : Resolve planar fused-ring systems and hydrogen-bonding motifs (e.g., N–H···N interactions in selenazolo analogs) using SHELXL refinement .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Protocols :
- Personal protective equipment (PPE) : Use chemically resistant gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste disposal : Segregate halogenated waste and follow institutional guidelines for selenium-containing byproducts (if applicable) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structural refinement?
- Refinement strategy :
- Use SHELXL to apply anisotropic displacement parameters and constrain hydrogen atoms via riding models. For disordered regions, employ PART commands or split occupancy refinement .
- Validate with Rint (<0.05) and R1 (<0.05) metrics. Example: A selenazolo analog achieved R = 0.052 using SHELXTL .
Q. What strategies optimize the derivatization of this compound for biological activity studies?
- Functionalization approaches :
- Nucleophilic substitution : Replace the 5-chloro group with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Acylation/alkylation : Modify the 2-amine group using acyl chlorides or alkyl halides. For example, 2-(butylthio) derivatives show enhanced lipophilicity for drug design .
- Biological targets : Prioritize modifications mimicking kinase inhibitors (e.g., Tucatinib analogs targeting HER2) .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be troubleshooted?
- Diagnostic steps :
Purity assessment : Confirm via HPLC or TLC to rule out byproducts.
Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
Dynamic processes : Assess for tautomerism or ring-flipping using variable-temperature NMR .
Q. What computational methods support the design of this compound derivatives with improved bioactivity?
- In silico tools :
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like p38 MAPK (e.g., LY2228820 analogs) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity in nucleophilic substitutions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
